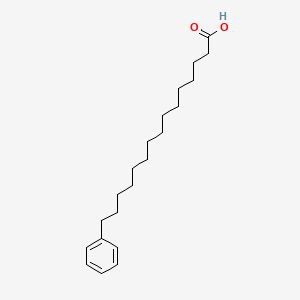

15-Phenylpentadecanoic acid

Description

15-Phenylpentadecanoic acid is a natural product found in Arisaema jacquemontii, Pinellia tripartita, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

15-phenylpentadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c22-21(23)19-15-10-8-6-4-2-1-3-5-7-9-12-16-20-17-13-11-14-18-20/h11,13-14,17-18H,1-10,12,15-16,19H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIGVQZLPZYLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193219 |

Source

|

| Record name | 15-Phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40228-93-1 |

Source

|

| Record name | Benzenepentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40228-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Phenylpentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040228931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-phenylpentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-PHENYLPENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18213V2KRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 15-Phenylpentadecanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 15-phenylpentadecanoic acid, a long-chain fatty acid with a terminal phenyl group. This document consolidates its chemical and physical properties, outlines a detailed synthetic protocol, and explores its current and potential applications in scientific research and drug development, with a focus on its role as a radiopharmaceutical precursor.

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its structure, consisting of a fifteen-carbon aliphatic chain capped by a phenyl group and a carboxylic acid, imparts unique properties that make it a subject of interest in various research fields.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₄O₂ | [2][3] |

| Molecular Weight | 318.49 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 59-61 °C | [1] |

| CAS Number | 40228-93-1 | [2][3] |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available in public repositories, predicted spectral data provide valuable information for its characterization.[1]

A predicted ¹H NMR spectrum would show characteristic signals for the phenyl protons, the aliphatic chain protons, and the carboxylic acid proton. The phenyl protons would appear in the aromatic region (around 7.2 ppm). The long aliphatic chain would produce a large, complex signal in the upfield region (around 1.2-1.6 ppm). Distinct signals would be expected for the methylene groups adjacent to the phenyl ring and the carboxylic acid.

The predicted ¹³C NMR spectrum would display signals for the carbons of the phenyl ring, the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the region of approximately 125-140 ppm, while the aliphatic carbons would resonate in the upfield region.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the coupling of a long-chain halo-acid with a phenyl-containing organometallic reagent or, alternatively, the modification of a precursor already containing the phenyl group. The following protocol is a generalized multi-step synthesis adapted from methodologies used for similar long-chain fatty acids and their derivatives.[4][5] This process is designed to be self-validating, with clear checkpoints for characterization.

Synthetic Workflow Overview

The synthesis can be conceptualized as a three-stage process:

-

Chain Elongation/Functionalization: Starting with a shorter bifunctional molecule.

-

Introduction of the Phenyl Group: Typically via a coupling reaction.

-

Final Modification and Purification: Hydrolysis of an ester to the final carboxylic acid.

Figure 1: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, starting from 15-bromopentadecanoic acid.

Step 1: Esterification of 15-Bromopentadecanoic Acid [4]

-

Reaction Setup: In a round-bottom flask, dissolve 15-bromopentadecanoic acid (1 equivalent) in methanol (10-15 volumes).

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 15-bromopentadecanoate. The product can be purified further by silica gel column chromatography if necessary.

Step 2: Introduction of the Phenyl Group (Suzuki Coupling Example)

-

Reaction Setup: In a reaction vessel, combine methyl 15-bromopentadecanoate (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the mixture to reflux (around 80-100 °C) for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain methyl 15-phenylpentadecanoate.

Step 3: Hydrolysis to this compound [5]

-

Reaction Setup: Dissolve the methyl 15-phenylpentadecanoate (1 equivalent) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Heating: Stir the reaction mixture at 50 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Biological Activity and Applications in Drug Development

The primary application of this compound in the scientific literature is as a precursor for the synthesis of radiolabeled analogs for use in Positron Emission Tomography (PET) imaging.[4][6] These radiolabeled fatty acids are valuable tools for studying myocardial fatty acid metabolism.[4]

Role in Myocardial Imaging

Radiolabeled versions of this compound, such as ¹¹C- and ¹⁸F-labeled analogs, are used to non-invasively assess the metabolic activity of the heart muscle.[4][7] The terminal phenyl group is thought to prevent rapid metabolism of the fatty acid, allowing for better imaging of its uptake and distribution in the myocardium.[7]

Potential as a Pharmacological Agent

While research on the direct pharmacological effects of this compound is limited, the broader class of long-chain fatty acids is known to have diverse biological activities. It is plausible that this compound could interact with cellular signaling pathways involved in lipid metabolism and inflammation. Further research is warranted to explore its potential cytotoxic effects against cancer cell lines, its interaction with fatty acid receptors, and its influence on metabolic diseases.

Signaling Pathway Interactions

The diagram below illustrates a hypothetical signaling pathway that could be influenced by long-chain fatty acids like this compound, based on known fatty acid signaling.

Figure 2: Hypothetical signaling pathway for this compound.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a specialized long-chain fatty acid with established utility as a precursor for PET imaging agents. Its synthesis is achievable through standard organic chemistry techniques. While its direct pharmacological properties are not yet extensively studied, its structural similarity to biologically active fatty acids suggests potential for further investigation in the context of metabolic diseases and oncology. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

-

Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PubMed Central. Available at: [Link]

-

Pentadecanoic Acid | C15H30O2 | CID 13849. PubChem. Available at: [Link]

-

This compound. GSRS. Available at: [Link]

-

Showing NP-Card for this compound (NP0299937). NP-MRD. Available at: [Link]

-

Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]

-

Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. NCBI. Available at: [Link]

-

Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]

Sources

- 1. NP-MRD: Showing NP-Card for this compound (NP0299937) [np-mrd.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Phenylpentadecanoic Acid (CAS 40228-93-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

15-Phenylpentadecanoic acid (15-PPA), with CAS number 40228-93-1, is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature has positioned it as a significant precursor in the synthesis of radiopharmaceuticals, particularly for myocardial imaging. This technical guide provides a comprehensive overview of 15-PPA, including its chemical and physical properties, synthesis methodologies, analytical techniques, and known applications. Crucially, this document also highlights the current gaps in the scientific literature, particularly concerning the intrinsic biological activities of the non-radiolabeled compound, thereby identifying opportunities for future research.

Introduction: The Significance of a Phenyl Terminus

Fatty acids are fundamental to cellular structure and metabolism. The introduction of a phenyl group at the omega position of pentadecanoic acid creates a molecule with distinct properties. The phenyl ring introduces steric hindrance that appears to inhibit rapid metabolism, a characteristic that has been exploited in the development of radiolabeled analogs for medical imaging.[1] While the primary focus of research on 15-PPA has been its application as a scaffold for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers to study myocardial fatty acid metabolism, its inherent physicochemical properties and potential biological activities as a standalone molecule remain largely unexplored.[2][3] This guide aims to consolidate the existing knowledge on 15-PPA and to serve as a foundational resource for researchers interested in its synthesis, analysis, and potential future applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 15-PPA is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 40228-93-1 | [4][5] |

| Molecular Formula | C₂₁H₃₄O₂ | [4] |

| Molecular Weight | 318.49 g/mol | [4] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | |

| Melting Point | 59-61 °C | |

| Boiling Point | 454.7 °C at 760 mmHg | |

| Classification | Long-chain fatty acid | [5] |

Synthesis of this compound: A Practical Workflow

The synthesis of 15-PPA and its derivatives has been approached through various synthetic routes. The Suzuki and Stille cross-coupling reactions are prominent methods for introducing the phenyl group. Below is a generalized workflow based on reported syntheses of 15-PPA analogs, which can be adapted for the synthesis of the parent compound.

Figure 1: Generalized synthesis workflow for this compound.

Detailed Protocol: Suzuki Coupling Approach

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Esterification of 15-Bromopentadecanoic Acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent coupling step.

-

Procedure:

-

Dissolve 15-bromopentadecanoic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 7:2 v/v).[2]

-

Slowly add a solution of trimethylsilyldiazomethane (2.2 equivalents) in hexane at room temperature.[2]

-

Stir the reaction mixture for 2 hours at room temperature.[2]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like chloroform, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield methyl 15-bromopentadecanoate, which can be used in the next step without further purification.[2]

-

Step 2: Suzuki Cross-Coupling

-

Rationale: This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the alkyl chain and the phenyl ring.

-

Procedure:

-

To a reaction flask, add methyl 15-bromopentadecanoate (1 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 15-phenylpentadecanoate.

-

Step 3: Hydrolysis to this compound

-

Rationale: The final step is the deprotection of the carboxylic acid to yield the desired product.

-

Procedure:

-

Dissolve the purified methyl 15-phenylpentadecanoate in a mixture of methanol or ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Biological and Pharmacological Profile: An Area Ripe for Investigation

The current body of research on 15-PPA is overwhelmingly focused on its radiolabeled analogs for diagnostic imaging. These studies have provided valuable insights into the pharmacokinetics of these tracers, demonstrating high uptake in the heart with subsequent metabolism and clearance.[2] The phenyl group is thought to inhibit β-oxidation, leading to prolonged retention in the myocardium compared to unsubstituted fatty acids.[1]

However, there is a significant lack of published data on the intrinsic biological or pharmacological activities of non-radiolabeled 15-PPA. While structurally related long-chain fatty acids are known to interact with various cellular targets, including peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, no such studies have been reported for 15-PPA.

Key Unanswered Questions:

-

Does 15-PPA interact with fatty acid transport proteins or fatty acid binding proteins?

-

Does it have any activity as a ligand for nuclear receptors such as PPARs or liver X receptors (LXRs)?

-

What are its effects on cellular metabolism, including mitochondrial function and lipid droplet formation?

-

Does it exhibit any cytotoxic, anti-inflammatory, or other pharmacological effects in vitro or in vivo?

The absence of this information presents a compelling opportunity for researchers in drug discovery and cell biology to explore the potential of this unique fatty acid.

Figure 2: Known applications and unexplored potential of this compound.

Analytical Methodologies

Robust analytical methods are crucial for the quality control of synthesized 15-PPA and for its quantification in biological matrices. While specific validated methods for 15-PPA are not widely published, standard techniques for long-chain fatty acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a versatile technique for the purification and quantification of 15-PPA.

-

Proposed Method:

-

Column: A reverse-phase C18 column is suitable for separating this nonpolar molecule.

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium formate to improve peak shape and ionization for mass spectrometry detection. For example, a gradient of 85% acetonitrile in 0.1 M ammonium formate buffer has been used for a fluorinated analog.[2]

-

Detection: UV detection at a wavelength corresponding to the phenyl group's absorbance (around 254 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is a highly sensitive and specific method for the analysis of fatty acids, typically after derivatization to increase their volatility.

-

Proposed Protocol:

-

Derivatization: Convert the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. Methylation can be achieved using BF₃ in methanol.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector: Splitless injection at a high temperature (e.g., 250-280 °C).

-

Oven Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300-320 °C) to ensure elution of the long-chain fatty acid ester.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Analysis: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.

-

-

-

-

A molecular ion peak (M⁺).

-

Characteristic fragments from the cleavage of the long alkyl chain.

-

A prominent ion resulting from the McLafferty rearrangement.

-

A tropylium ion (m/z 91) characteristic of a benzyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural confirmation of 15-PPA.

-

¹H NMR: Expected signals would include:

-

A triplet corresponding to the α-methylene protons adjacent to the carboxylic acid.

-

Multiplets for the long alkyl chain protons.

-

A triplet for the methylene protons adjacent to the phenyl ring.

-

Signals in the aromatic region for the phenyl protons.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR: Expected signals would include:

-

A signal for the carboxylic acid carbon.

-

Multiple signals for the carbons of the alkyl chain.

-

Signals for the carbons of the phenyl ring.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Toxicity: The toxicological properties of 15-PPA have not been fully investigated. Assume it may cause skin and eye irritation.[6][7]

Conclusion and Future Directions

This compound is a molecule of significant interest, primarily as a precursor for radiolabeled imaging agents. Its synthesis is achievable through established organic chemistry reactions. However, this technical guide highlights a substantial knowledge gap regarding the intrinsic biological activities of the non-radiolabeled compound. This presents a fertile ground for future research. Elucidating the pharmacological profile of 15-PPA could unveil novel therapeutic applications beyond its current use in diagnostics. Researchers are encouraged to investigate its interactions with cellular targets, its metabolic fate, and its potential toxicological profile to fully unlock the potential of this unique fatty acid.

References

-

Tu, Z., et al. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry, 21(12), 2313–2319. [Link][2]

-

Machulla, H. J., et al. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European Heart Journal, 6(Suppl B), 39–47. [Link][3]

-

Coenen, H. H., et al. (1981). 15-(p[75Br]bromophenyl)pentadecanoic acid: pharmacokinetics and potential as heart agent. Journal of Nuclear Medicine, 22(10), 891–896. [Link][1]

-

Seo, Y. S., et al. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). ETDEWEB. [Link][8]

-

Agilent Technologies. (2019). Safety Data Sheet. Retrieved from [Link][6]

-

Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link][9][10]

-

Fight Aging!. (2023). Assessing Pentadecanoic Acid In Vitro. Retrieved from [Link][11]

-

Shao, Y., et al. (2024). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 16(12), 625-638. [Link][12]

-

Venn-Watson, S., & Schork, N. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 16(1), 1-16. [Link][13]

Sources

- 1. 15-(p[75Br]bromophenyl)pentadecanoic acid: pharmacokinetics and potential as heart agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 40228-93-1 [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. fishersci.com [fishersci.com]

- 8. Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA) (Journal Article) | ETDEWEB [osti.gov]

- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing Pentadecanoic Acid In Vitro – Fight Aging! [fightaging.org]

- 12. wjgnet.com [wjgnet.com]

- 13. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 15-Phenylpentadecanoic Acid: A Technical Guide for Research Applications

Introduction: The Significance of Terminally Phenylated Long-Chain Fatty Acids

15-Phenylpentadecanoic acid is a long-chain fatty acid distinguished by a terminal phenyl group. This unique structural feature imparts specific physicochemical properties, making it a valuable tool in various research domains, particularly in the development of molecular probes for medical imaging and in biophysical studies of cellular membranes. While its radiolabeled analogue, [¹²³I]-15-(p-iodophenyl)pentadecanoic acid (IPPA), is well-established as a tracer for myocardial fatty acid metabolism, the non-radiolabeled parent compound serves as a crucial precursor and a research tool in its own right.[1][2] The synthesis of this molecule is, therefore, of significant interest to researchers in medicinal chemistry, biochemistry, and materials science. This guide provides an in-depth overview of the synthetic strategies for this compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be logically divided into two primary stages: the formation of a C15 fatty acid backbone with a reactive handle at the ω-position, and the subsequent introduction of the phenyl group. The most robust and widely applicable methods for the latter step involve palladium-catalyzed cross-coupling reactions. This guide will focus on two principal and reliable synthetic routes, each culminating in a final cross-coupling step.

Synthetic Strategy Overview

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Precursor: 15-Bromopentadecanoic Acid

A reliable synthesis of this compound hinges on the availability of a suitable precursor, typically a 15-halo-substituted pentadecanoic acid. 15-Bromopentadecanoic acid is an excellent choice due to its optimal reactivity in cross-coupling reactions. Two effective methods for its preparation are detailed below.

Method A: Bromination of 15-Hydroxypentadecanoic Acid

This method is advantageous if 15-hydroxypentadecanoic acid is readily available. The conversion of the terminal hydroxyl group to a bromide is a standard transformation in organic synthesis.

Reaction Principle: The hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion. A common and effective method is the Appel reaction, which uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 15-Hydroxypentadecanoic Acid

-

Esterification (Protection of Carboxylic Acid):

-

To a solution of 15-hydroxypentadecanoic acid (1.0 eq) in methanol (MeOH, 0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) catalytically.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 15-hydroxypentadecanoate.

-

-

Bromination of the Ester:

-

Dissolve methyl 15-hydroxypentadecanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add triphenylphosphine (PPh₃, 1.5 eq) and cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 15-bromopentadecanoate.

-

-

Hydrolysis to 15-Bromopentadecanoic Acid:

-

Dissolve the purified methyl 15-bromopentadecanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 0.1 M).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 15-bromopentadecanoic acid as a solid.

-

Method B: Hunsdiecker Reaction on a Pentadecanedioic Acid Derivative

An alternative route starts from the more accessible pentadecanedioic acid. The Hunsdiecker reaction allows for the decarboxylative bromination of one of the carboxylic acid groups.[3][4][5][6][7]

Reaction Principle: The Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine to yield an alkyl bromide with one less carbon atom.[3][4][5][6][7] To selectively react one end of the dicarboxylic acid, it is first converted to a monoester.

Experimental Protocol: Hunsdiecker Reaction

-

Monoesterification of Pentadecanedioic Acid:

-

This can be achieved by reacting pentadecanedioic acid with a limited amount of a suitable alcohol and an acid catalyst, followed by separation of the monoester from the di-ester and unreacted diacid.

-

-

Formation of the Silver Salt:

-

Dissolve the monomethyl pentadecanedioate (1.0 eq) in water containing a stoichiometric amount of sodium hydroxide (NaOH).

-

Slowly add a solution of silver nitrate (AgNO₃, 1.0 eq) in water with stirring.

-

The silver salt will precipitate. Collect the precipitate by filtration, wash with water and then acetone, and dry thoroughly under vacuum in the absence of light.

-

-

Hunsdiecker Reaction:

-

Suspend the dry silver salt (1.0 eq) in anhydrous carbon tetrachloride (CCl₄, 0.1 M).

-

Slowly add a solution of bromine (Br₂, 1.0 eq) in CCl₄ to the suspension with stirring.

-

Gently reflux the mixture until the reaction is complete (cessation of CO₂ evolution and disappearance of the bromine color).

-

Cool the reaction mixture and filter to remove silver bromide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl 15-bromopentadecanoate.

-

Purify by column chromatography and then hydrolyze to the free acid as described in Method A.

-

Part 2: Introduction of the Phenyl Group via Cross-Coupling

With 15-bromopentadecanoic acid (or its methyl ester) in hand, the final step is the formation of the carbon-carbon bond between the alkyl chain and the phenyl ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound.[8][9][10]

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The carboxylic acid group is generally protected as an ester to prevent interference with the basic reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup:

-

To a flame-dried Schlenk flask, add methyl 15-bromopentadecanoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

-

Reaction:

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture, such as toluene/water (4:1, 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 15-phenylpentadecanoate.

-

-

Hydrolysis:

-

Hydrolyze the ester to the final product, this compound, using the LiOH procedure described previously.

-

Suzuki Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Method 2: Stille Coupling

The Stille coupling offers an alternative palladium-catalyzed route, utilizing an organostannane as the coupling partner.[11][12][13]

Reaction Principle: Similar to the Suzuki coupling, the Stille reaction involves a Pd(0)/Pd(II) catalytic cycle. The key difference is the use of an organotin reagent, such as tributyl(phenyl)stannane, for the transmetalation step.[11][12][13]

Experimental Protocol: Stille Coupling

-

Setup:

-

In a flame-dried Schlenk flask, combine methyl 15-bromopentadecanoate (1.0 eq), tributyl(phenyl)stannane (1.1 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

-

-

Reaction:

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, such as anhydrous toluene or DMF (0.1 M).

-

Heat the mixture to 90-110 °C for 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and dilute with diethyl ether.

-

Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield methyl 15-phenylpentadecanoate.

-

-

Hydrolysis:

-

Perform the final hydrolysis step as previously described.

-

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Esterification | 15-Hydroxypentadecanoic acid, MeOH | H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | >95 |

| Bromination | Methyl 15-hydroxypentadecanoate | PPh₃, NBS | DCM | 0 to RT | 12-16 | 80-90 |

| Suzuki Coupling | Methyl 15-bromopentadecanoate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-85 |

| Stille Coupling | Methyl 15-bromopentadecanoate, Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 90-110 | 12-24 | 75-90 |

| Hydrolysis | Methyl 15-phenylpentadecanoate | LiOH | THF/H₂O | RT | 4-6 | >95 |

Purification and Characterization

The final product, this compound, is typically a white solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the long alkyl chain, and the carboxylic acid proton.

-

¹³C NMR will confirm the presence of the aromatic carbons, the aliphatic chain carbons, and the carbonyl carbon of the carboxylic acid.[14][15]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established organic transformations. The choice of synthetic route will largely depend on the availability of starting materials. Both the Suzuki-Miyaura and Stille coupling reactions provide reliable methods for the key C-C bond formation, with the Suzuki coupling generally being preferred due to the lower toxicity of the boron-based reagents compared to the tin-based reagents used in the Stille reaction. As research into the role of fatty acids in cellular processes continues to expand, the demand for tailored molecules like this compound for use as molecular probes and building blocks is likely to increase.

References

- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342.

- Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and evaluation of 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid: a potential PET tracer for studying myocardial fatty acid metabolism.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- An, H., & Cook, P. D. (2000). A simple and efficient one-pot synthesis of 5'-amino-5'-deoxy-2',3'-O-isopropylidene-nucleosides. Tetrahedron Letters, 41(36), 7051-7054.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

- Ogawa, S., & Furukawa, H. (1984). Synthesis of 15-hydroxypentadecanoic acid. Yukagaku, 33(2), 114-116.

- Robichaud, J., & Tremblay, F. (2006). RNF145, a novel RING finger-containing protein, is a ubiquitin ligase.

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

- Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(11), 2243.

- Fore, S. P., & Ward, T. L. (1957). U.S. Patent No. 2,816,903. Washington, DC: U.S.

- Al-Ahdal, A. A., Al-Arifi, M. N., El-Emam, A. A., & El-Sayed, M. A. (2022). Non-Enzymatic Phenylboronic Acid-Based Optode Membrane for Glucose Monitoring in Serums of Diabetic Patients and in the Culture Medium of Human Embryos. Biosensors, 12(9), 759.

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

- Artamonov, O. S., & Gevorgyan, V. (2017). Decarboxylative Halogenation of Organic Compounds.

- Moutzouri, P., Kiritskas, D., & Giraud, M. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology, 2(7), 1140–1147.

-

Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction. YouTube. Retrieved from [Link]

-

Name Reactions in Organic Chemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 15(1), 1-13.

-

Wikipedia. (2023, October 27). Stille reaction. Retrieved from [Link]

- WO2021228804A1. (2021).

- Johnson, C. R., & Dutra, G. A. (1973). The Hunsdiecker and Related Reactions. Journal of the American Chemical Society, 95(23), 7777-7784.

- Li, J., et al. (2018). Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. RSC Advances, 8(33), 18451-18458.

- Wuest, F., & Kniess, T. (2005). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 865-875.

Sources

- 1. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Hunsdiecker Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. magritek.com [magritek.com]

- 15. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

Biological significance of 15-Phenylpentadecanoic acid

An In-depth Technical Guide to the Biological Significance of 15-Phenylpentadecanoic Acid and its Unsubstituted Analogue

In the vast and intricate world of lipid biology, the significance of a molecule is often defined by its context. This guide delves into the multifaceted roles of two structurally related long-chain fatty acids: this compound (15-PPA) and its unsubstituted counterpart, Pentadecanoic acid (C15:0). While the former has carved a niche as a powerful diagnostic tool in cardiology, the latter is emerging as a bioactive nutrient with profound implications for metabolic health. This document, intended for researchers, scientists, and drug development professionals, will navigate the distinct yet complementary narratives of these molecules, from their chemical synthesis and metabolic fate to their applications in diagnostics and potential as therapeutic agents. We will explore the underlying mechanisms, present detailed experimental protocols, and offer insights into future research trajectories.

Part 1: this compound: A Window into Cardiac Metabolism

The healthy heart is a metabolic furnace, with a voracious appetite for fatty acids to fuel its relentless contractile function.[1] Alterations in this delicate metabolic machinery are a hallmark of various cardiac pathologies.[2] this compound, a synthetic fatty acid analogue, has been ingeniously developed to non-invasively probe this critical aspect of cardiac physiology. Its defining feature is a terminal phenyl group, which allows for the attachment of radioisotopes, transforming it into a tracer that can be visualized using nuclear imaging techniques.

Section 1.1: Radiosynthesis and Isotopic Labeling

The utility of 15-PPA in diagnostic imaging hinges on its successful labeling with gamma-emitting or positron-emitting isotopes. Common isotopes include Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) and Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) for Positron Emission Tomography (PET).[2][3][4]

Experimental Protocol: Synthesis of [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid

This protocol outlines a two-step radiosynthesis of an ¹⁸F-labeled 15-PPA analogue.[2]

-

Azeotropic Drying of [¹⁸F]Fluoride:

-

Add 100–150 mCi of [¹⁸F]Fluoride to a 10-mL Pyrex tube containing Kryptofix 2.2.2. (5–6 mg) and K₂CO₃ (1–2 mg).

-

Evaporate the water by azeotropic distillation with HPLC-grade acetonitrile (3 x 1.0 mL) at 110°C under a stream of nitrogen. Rationale: This step is critical to ensure an anhydrous environment for the subsequent nucleophilic substitution reaction.

-

-

Radiolabeling Reaction:

-

To the dried [¹⁸F]fluoride, add a solution of the tosylate precursor, methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate (1–2 mg), in 0.25–0.30 mL of acetonitrile.

-

Cap the tube and heat at 110–115°C for 5–10 minutes. Rationale: The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by the [¹⁸F]fluoride ion.

-

-

Hydrolysis and Purification:

-

Following the labeling reaction, perform hydrolysis of the methyl ester to yield the carboxylic acid.

-

Purify the final product, [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid, using high-performance liquid chromatography (HPLC).

-

Diagram: Radiosynthesis Workflow of [¹⁸F]15-PPA Analogue

Caption: C15:0 modulates multiple signaling pathways to elicit its biological effects.

Section 2.3: Experimental Assessment of C15:0's Anti-inflammatory Activity

The anti-inflammatory properties of C15:0 can be investigated using in vitro cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measuring Cytokine Production in Macrophages

-

Cell Culture and Differentiation:

-

Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

-

If using primary cells, differentiate them into macrophages using M-CSF.

-

-

Pre-treatment with C15:0:

-

Plate the macrophages at a suitable density in a multi-well plate.

-

Pre-treat the cells with varying concentrations of C15:0 (e.g., 5, 10, 25, 50 µM) or a vehicle control (e.g., BSA-conjugated media) for 24 hours. Rationale: Pre-incubation allows for the uptake and metabolic incorporation of C15:0, as well as the modulation of intracellular signaling pathways prior to the inflammatory challenge.

-

-

Inflammatory Stimulation:

-

After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce an inflammatory response. Include a non-stimulated control group.

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cytokine concentrations to the total protein content of the cells in each well.

-

Compare the cytokine levels in the C15:0-treated groups to the vehicle-treated, LPS-stimulated group to determine the inhibitory effect of C15:0.

-

Part 3: Synthesis, Analysis, and Future Perspectives

Section 3.1: Chemical Synthesis

While radiolabeled 15-PPA synthesis is a specialized field, the synthesis of both 15-PPA and C15:0 for research purposes can be achieved through various organic chemistry routes. For example, one approach to C15:0 involves the Kolbe synthesis of diethyl thapsate from ethyl hydrogen azelate, followed by a series of reactions to yield the final product. [5]

Section 3.2: Analytical Methodologies

Accurate quantification of these fatty acids in biological matrices is crucial for research. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and reliable method for measuring the levels of C15:0 in serum, plasma, and other tissues. [6][7]

Section 3.3: Future Directions

The study of 15-PPA and C15:0 continues to evolve, with several exciting avenues for future research:

-

15-PPA: The development of new PET tracers based on the 15-PPA scaffold with improved kinetic properties could enhance the diagnosis and risk stratification of cardiac diseases.

-

C15:0: The promising epidemiological and mechanistic data for C15:0 warrant its investigation in randomized controlled clinical trials to establish a causal relationship between C15:0 supplementation and improved metabolic health. [8][9]Its potential as a therapeutic agent for conditions like metabolic syndrome, non-alcoholic fatty liver disease, and type 2 diabetes is a significant area for future drug development. [8][9]Further research is also needed to fully elucidate the downstream targets of its signaling activities.

Conclusion

This compound and Pentadecanoic acid, though simple in structure, exemplify the diverse roles that fatty acids can play in biology and medicine. 15-PPA has proven to be an invaluable tool for visualizing the metabolic health of the heart, aiding in the diagnosis of cardiovascular diseases. In parallel, C15:0 is emerging from the shadow of being just a dietary biomarker to being recognized as a bioactive molecule with the potential to mitigate the risks of major metabolic diseases. The continued exploration of these fascinating molecules holds great promise for advancing our understanding of metabolic regulation and for developing novel diagnostic and therapeutic strategies.

References

-

Reske, S. N., Koischwitz, D., Reichmann, K., Machulla, H. J., Simon, H., Knopp, R., & Winkler, C. (1984). Cardiac metabolism of 15 (p-I-123 phenyl-) pentadecanoic acid after intracoronary tracer application. European Journal of Radiology, 4(2), 144–149. [Link]

-

Reske, S. N., Sauer, W., Machulla, H. J., Knust, J., & Winkler, C. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 10(5-6), 228–234. [Link]

-

Hansen, C. L., Corbett, J. R., Pippin, J. J., Jansen, D. E., Kulkarni, P., Ugolini, V., ... & Willerson, J. T. (1988). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. Journal of the American College of Cardiology, 12(1), 78-85. [Link]

-

Reske, S. N., Koischwitz, D., Reichmann, K., Machulla, H. J., Simon, H., Knopp, R., & Winkler, C. (1984). Cardiac metabolism of 15 (p-I-123 phenyl-) pentadecanoic acid after intracoronary tracer application. Semantic Scholar. [Link]

-

Mercola, J. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. [Link]

-

Ponde, D. E., Dence, C. S., Oyama, N., Kim, J., Tai, Y. C., Laforest, R., ... & Welch, M. J. (2011). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Molecular imaging and biology, 13(1), 88-97. [Link]

-

Seo, Y. S., Jang, Y. S., Lee, D. S., Jeong, J. M., Jeong, Z. K., Lee, M. C., & Koh, C. S. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). The Korean Journal of Nuclear Medicine, 32(1), 65-73. [Link]

-

Reske, S. N., Schön, S., Knust, E. J., Machulla, H. J., & Winkler, C. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European heart journal, 6 Suppl B, 39–47. [Link]

-

Mercola, J. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. [Link]

-

Reske, S. N., Schön, S., Knust, E. J., Machulla, H. J., & Winkler, C. (1985). 123 I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European Heart Journal, 6(Supplement B), 39-47. [Link]

-

Drug Topics. (2024, August 14). Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. [Link]

-

Santaren, I. D., Watkins, S. M., Liese, A. D., Wagenknecht, L. E., Rewers, M. J., Haffner, S. M., ... & Hanley, A. J. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American journal of clinical nutrition, 100(6), 1532–1540. [Link]

-

Coenen, H. H., Franken, K., & Stöcklin, G. (2010). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 53(5-6), 263-267. [Link]

-

Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(5), e0268778. [Link]

-

Mercola, J. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. [Link]

-

Mercola, J. (2025). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes. [Link]

-

Gibbons, H., et al. (2023). Single-marker validation results for pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) by dairy group. ResearchGate. [Link]

-

Santaren, I. D., Watkins, S. M., Liese, A. D., Wagenknecht, L. E., Rewers, M. J., Haffner, S. M., ... & Hanley, A. J. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American journal of clinical nutrition, 100(6), 1532–1540. [Link]

-

Grebow, J. (2021, September 29). New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. Nutritional Outlook. [Link]

-

Gure-Gallardo, S., et al. (2022). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. International Journal of Molecular Sciences, 23(2), 935. [Link]

-

Wolk, A. (2015). Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke. The American Journal of Clinical Nutrition, 101(4), 881-882. [Link]

-

Tyagi, S., et al. (2011). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Future Cardiology, 7(4), 519-535. [Link]

-

Schoonjans, K., et al. (1996). Peroxisome Proliferator‐Activated Receptors and Lipid Metabolism. FEBS Letters, 389(1), 81-85. [Link]

-

Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(20), 4310. [Link]

-

Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

-

Machulla, H. J., Stöcklin, G., Kupfernagel, C., Freundlieb, C., Höck, A., Vyska, K., & Feinendegen, L. E. (1978). Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 19(3), 271–274. [Link]

-

Rosamond, T. L., Abendschein, D. R., Sobel, B. E., Bergmann, S. R., & Fox, K. A. (1987). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 28(9), 1467–1474. [Link]

- CN102816142A - Synthesis method for pentadecanoicacid - Google P

-

Peters, J. (2012, August 31). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCasting and Podcasting. [Link]

-

PENNSYLVANIA STATE UNIVERSITY. (n.d.). Peroxisome Proliferator-Activated Receptors (Ppars) In Nutrition and Disease. NIFA Reporting Portal. [Link]

-

Sura, A. P., et al. (2021). Toxicant-Induced Metabolic Alterations in Lipid and Amino Acid Pathways Are Predictive of Acute Liver Toxicity in Rats. Toxics, 9(11), 300. [Link]

-

Al-Hasani, H., et al. (2014). Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach. Nutrition & Metabolism, 11, 7. [Link]

-

Goldberg, I. J., & Trent, C. M. (2012). Lipid Metabolism and Toxicity in the Heart. Heart failure clinics, 8(4), 629–640. [Link]

-

PlantFAdb. (n.d.). 15-Ph-15:0; this compound. [Link]

-

Manoli, I., & Venditti, C. P. (2022). Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other. Metabolites, 12(6), 529. [Link]

Sources

- 1. Lipid Metabolism and Toxicity in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA) (Journal Article) | ETDEWEB [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 6. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nutritionaloutlook.com [nutritionaloutlook.com]

- 9. nutritionaloutlook.com [nutritionaloutlook.com]

The Radiopharmaceutical Precursor 15-Phenylpentadecanoic Acid: A Technical Guide for Myocardial Imaging

Abstract

This technical guide provides a comprehensive overview of 15-phenylpentadecanoic acid (PPA) and its radioiodinated analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), for use in nuclear cardiology. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, radiolabeling, quality control, and application of these compounds as radiopharmaceutical precursors for myocardial metabolic imaging. We will explore the underlying principles of cardiac fatty acid metabolism that make [¹²³I]IPPA a valuable tool for single-photon emission computed tomography (SPECT) and discuss its clinical significance in the diagnosis and assessment of coronary artery disease and myocardial viability.

Introduction: The Energetic Heart and the Role of Fatty Acids

The heart is a relentlessly working organ with a high energy demand, primarily met through the metabolism of fatty acids. Under normal physiological conditions, fatty acids are the preferred substrate for myocardial energy production, providing 60-90% of the heart's ATP.[1] This metabolic preference is the cornerstone of using radiolabeled fatty acid analogs for cardiac imaging. Alterations in myocardial fatty acid metabolism are early indicators of ischemic heart disease and other cardiomyopathies.[2]

Radiolabeled fatty acids, such as [¹²³I]IPPA, allow for the non-invasive visualization and quantification of myocardial fatty acid uptake and metabolism.[1] [¹²³I]IPPA is a synthetic fatty acid analog that mimics the behavior of natural long-chain fatty acids, being actively transported into cardiomyocytes and undergoing subsequent metabolic processing.[3] Its clearance kinetics from the myocardium are indicative of β-oxidation rates.[4] This guide will delve into the technical aspects of utilizing this compound as a precursor for the production of this important radiopharmaceutical.

Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step in the production of [¹²³I]IPPA. A common synthetic route involves the use of 15-hydroxypentadecanoic acid as a starting material. The following is a representative, multi-step protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 15-Hydroxypentadecanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 15-hydroxypentadecanoic acid in an excess of a suitable alcohol (e.g., methanol or ethanol) containing a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Reflux the mixture for several hours to drive the Fischer esterification to completion.

-

Workup and Purification: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify further by column chromatography if necessary.

Step 2: Conversion to 15-Bromopentadecanoic Acid Ester

-

Reaction Setup: Dissolve the 15-hydroxypentadecanoate ester in a suitable solvent (e.g., dichloromethane).

-

Reaction Conditions: Add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and Purification: Carefully quench the reaction with water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 15-bromopentadecanoate ester is often used in the next step without further purification.

Step 3: Phenylation via Grignard Reaction

-

Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction Setup: Add the 15-bromopentadecanoate ester dissolved in anhydrous diethyl ether to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Reaction Conditions: Allow the reaction to proceed at room temperature for several hours.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.

Step 4: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude 15-phenylpentadecanoate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Reflux the mixture for several hours to ensure complete saponification.

-

Workup and Purification: After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate. Extract the this compound into an organic solvent. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization.[5]

Radiolabeling with Iodine-123: Synthesis of [¹²³I]IPPA

The introduction of the radioisotope Iodine-123 onto the phenyl ring of this compound is the final step in producing the active radiopharmaceutical. A common and efficient method for this radioiodination is the copper-assisted nucleophilic exchange.

Experimental Protocol: Radioiodination of this compound

-

Precursor Preparation: Start with high-purity this compound.

-

Radioiodination Reaction:

-

In a shielded hot cell, dissolve the this compound precursor in a suitable organic solvent.

-

Add a solution of no-carrier-added [¹²³I]iodide in a suitable buffer.

-

Introduce a copper(I) or copper(II) catalyst.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for a specific duration (e.g., 30-60 minutes). The exact conditions will depend on the specific methodology and equipment.

-

-

Purification of [¹²³I]IPPA:

-

After the reaction, the crude product is purified to remove unreacted [¹²³I]iodide and other impurities. This is typically achieved using solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) or by high-performance liquid chromatography (HPLC).

-

-

Formulation: The purified [¹²³I]IPPA is formulated in a physiologically compatible solution, often containing human serum albumin to improve solubility and in vivo stability, and then sterilized by filtration.

Quality Control of [¹²³I]IPPA

Ensuring the quality and safety of the final radiopharmaceutical product is paramount. A series of quality control tests must be performed before [¹²³I]IPPA can be administered to patients. These tests are guided by pharmacopeial monographs and regulatory guidelines.[6][7]

| Quality Control Test | Method | Acceptance Criteria | Rationale |

| Radionuclidic Purity | Gamma-ray spectrometry | I-123: ≥ 99.9% | Ensures that the radioactivity is from the intended radionuclide and minimizes radiation dose from long-lived impurities. |

| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | [¹²³I]IPPA: ≥ 95% | Guarantees that the majority of the radioactivity is in the desired chemical form, ensuring target-specific uptake and minimizing non-target radiation exposure. |

| Chemical Purity | HPLC | Precursor and other chemical impurities below specified limits | Ensures that there are no harmful chemical substances that could cause adverse reactions. |

| pH | pH meter | 6.0 - 7.5 | Ensures the formulation is physiologically compatible and does not cause discomfort or tissue damage upon injection. |

| Sterility | Membrane filtration and incubation | No microbial growth | Prevents the administration of a contaminated product that could lead to infection. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below specified limits | Prevents pyrogenic reactions in the patient. |

Myocardial Uptake and Metabolism of [¹²³I]IPPA

The journey of [¹²³I]IPPA from the bloodstream to its metabolic fate within the cardiomyocyte is a multi-step process that can be visualized to understand its utility as an imaging agent.

Mechanism of Myocardial Uptake and Metabolism

As depicted in Figure 1, [¹²³I]IPPA, bound to albumin in the bloodstream, dissociates and is transported into the cardiomyocyte.[8] Inside the cell, it is activated to its coenzyme A (CoA) ester. This activated form can then either be esterified into the triglyceride and phospholipid pools for storage or be transported into the mitochondria via the carnitine palmitoyltransferase (CPT) system for β-oxidation.[2] The rate of clearance of the radiotracer from the myocardium reflects the rate of this β-oxidation process.

In Vivo Biodistribution of [¹²³I]IPPA

The biodistribution of a radiopharmaceutical describes its uptake in various organs and tissues over time. Understanding the biodistribution of [¹²³I]IPPA is crucial for interpreting cardiac images and for radiation dosimetry calculations.

| Organ | Uptake at 5 min post-injection (%ID/g) | Uptake at 30 min post-injection (%ID/g) | Uptake at 60 min post-injection (%ID/g) |

| Heart | 4.4 | 2.5 | 1.8 |

| Liver | 15.2 | 10.1 | 7.5 |

| Lungs | 3.1 | 1.5 | 1.0 |

| Kidneys | 2.8 | 3.5 | 3.8 |

| Blood | 1.2 | 0.8 | 0.5 |

| Muscle | 1.5 | 1.0 | 0.8 |

Note: These are representative values from preclinical studies and may vary.

The heart shows high initial uptake of [¹²³I]IPPA, followed by a biexponential clearance, with the initial rapid phase representing β-oxidation and a slower phase reflecting the turnover of the stored lipid pools. The liver also shows significant uptake, as it is a primary site of fatty acid metabolism.

Clinical Applications and Future Perspectives

[¹²³I]IPPA SPECT imaging has demonstrated clinical utility in several areas of cardiology:

-

Detection of Coronary Artery Disease (CAD): Ischemic myocardium exhibits reduced uptake and delayed clearance of [¹²³I]IPPA, allowing for the identification of areas with compromised blood flow and metabolism.[7]

-

Assessment of Myocardial Viability: In patients with severe left ventricular dysfunction, [¹²²I]IPPA can help differentiate between viable, hibernating myocardium and non-viable scar tissue, which is crucial for guiding revascularization decisions.

-

Evaluation of Cardiomyopathies: Alterations in fatty acid metabolism are implicated in various cardiomyopathies, and [¹²³I]IPPA can provide insights into the underlying pathophysiology.

The development of new fatty acid analogs for PET imaging, such as those labeled with Fluorine-18, holds promise for improved image resolution and quantification of myocardial metabolism.

Conclusion

This compound is a valuable precursor for the synthesis of the radiopharmaceutical [¹²³I]IPPA, a clinically relevant tracer for myocardial metabolic imaging. This guide has provided a detailed overview of the synthesis, radiolabeling, quality control, and biological behavior of this important compound. A thorough understanding of these technical aspects is essential for researchers and clinicians working to advance the field of nuclear cardiology and improve the diagnosis and management of cardiovascular diseases.

References

-

Hansen, C. L. (1994). Preliminary Report of an Ongoing Phase I/II Dose Range, Safety and Efficacy Study of iodine-123-phenylpentadecanoic Acid for the Identification of Viable Myocardium. Journal of Nuclear Medicine, 35(4 Suppl), 38S–42S. [Link]

-

Rellas, J. S., Corbett, J. R., Kulkarni, P., Morgan, C., & Lewis, S. E. (1983). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. American Journal of Cardiology, 52(10), 1326–1332. [Link]

-